molecular formula C17H16FN5O2S B15119081 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

Katalognummer: B15119081
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: PUTJRXCKEGEPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoropyrimidine moiety, a hexahydropyrrolopyrrole core, and a benzothiazole dioxide group. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. The synthetic route often starts with the preparation of the fluoropyrimidine derivative, followed by the construction of the hexahydropyrrolopyrrole core. The final step involves the introduction of the benzothiazole dioxide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothiazole dioxide group suggests it may undergo oxidation reactions.

    Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine site. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets in biological systems. The fluoropyrimidine moiety may bind to specific enzymes or receptors, while the hexahydropyrrolopyrrole core and benzothiazole dioxide group contribute to its overall activity. The exact pathways involved depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluorouracil
  • Voriconazole
  • Benzothiazole derivatives

Eigenschaften

Molekularformel

C17H16FN5O2S

Molekulargewicht

373.4 g/mol

IUPAC-Name

3-[5-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C17H16FN5O2S/c18-14-5-19-10-20-17(14)23-8-11-6-22(7-12(11)9-23)16-13-3-1-2-4-15(13)26(24,25)21-16/h1-5,10-12H,6-9H2

InChI-Schlüssel

PUTJRXCKEGEPHA-UHFFFAOYSA-N

Kanonische SMILES

C1C2CN(CC2CN1C3=NS(=O)(=O)C4=CC=CC=C43)C5=NC=NC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.